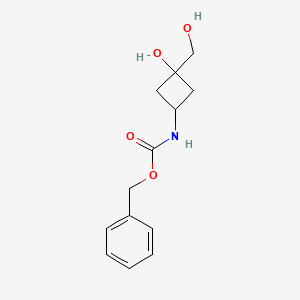

(3-Hydroxy-3-hydroxymethylcyclobutyl)carbamic acid benzyl ester

CAS No.: 1272667-84-1

Cat. No.: VC7195488

Molecular Formula: C13H17NO4

Molecular Weight: 251.282

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1272667-84-1 |

|---|---|

| Molecular Formula | C13H17NO4 |

| Molecular Weight | 251.282 |

| IUPAC Name | benzyl N-[3-hydroxy-3-(hydroxymethyl)cyclobutyl]carbamate |

| Standard InChI | InChI=1S/C13H17NO4/c15-9-13(17)6-11(7-13)14-12(16)18-8-10-4-2-1-3-5-10/h1-5,11,15,17H,6-9H2,(H,14,16) |

| Standard InChI Key | FBFHMVNWSYOAKD-UHFFFAOYSA-N |

| SMILES | C1C(CC1(CO)O)NC(=O)OCC2=CC=CC=C2 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Synonyms

The molecular formula of this compound is C₁₃H₁₇NO₄, with a molar mass of 251.28 g/mol . It is cataloged under multiple synonyms, including:

-

Benzyl N-[3-hydroxy-3-(hydroxymethyl)cyclobutyl]carbamate

-

3-CBZ-amino-1-(hydroxymethyl)cyclobutan-1-ol

The structure comprises a cyclobutane ring with two adjacent hydroxyl groups and a hydroxymethyl substituent, linked to a benzyl carbamate moiety (Figure 1). This arrangement confers both hydrophilicity (via hydroxyl groups) and lipophilicity (via the benzyl group), making it a candidate for prodrug design or synthetic intermediates.

Synthesis and Manufacturing

Advances in Benzylation Techniques

Recent methodologies for benzyl ether/ester synthesis, such as the use of 2-benzyloxy-1-methylpyridinium triflate (1), offer potential applications for this compound’s synthesis . This reagent enables benzyl transfer under neutral conditions, avoiding acid- or base-sensitive functional group degradation. For example, in situ N-methylation of 2-benzyloxypyridine (2) with methyl triflate generates the active benzylating species, which could facilitate the installation of the benzyl carbamate group on the cyclobutane scaffold .

Table 1: Comparison of Benzylation Methods

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to hydrogen-bonding hydroxyl groups. Limited solubility in water (logP ≈ 1.2 estimated).

-

Stability: Susceptible to hydrolysis under acidic or basic conditions via cleavage of the carbamate bond. Storage recommendations likely include inert atmospheres and low temperatures .

Spectroscopic Data

-

IR Spectroscopy: Expected peaks include ν(O–H) ~3400 cm⁻¹, ν(C=O) ~1700 cm⁻¹ (carbamate), and aromatic C–H stretches ~3000 cm⁻¹.

-

NMR: ¹H NMR would show distinct signals for the benzyl group (δ 7.3–7.4 ppm, multiplet), cyclobutane protons (δ 2.5–4.0 ppm), and hydroxyl protons (δ 1.5–2.5 ppm, broad) .

Challenges and Future Directions

Synthetic Optimization

Current limitations include the lack of published procedures for large-scale production. Future work could adapt flow chemistry or enzymatic methods to improve yield and purity.

Biological Evaluation

No in vitro or in vivo studies are reported. Screening for kinase inhibition or protease binding could unlock therapeutic potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume